molecular formula C21H18BrN3O B11030099 1'-allyl-5'-bromo-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one

1'-allyl-5'-bromo-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one

Cat. No.: B11030099
M. Wt: 408.3 g/mol
InChI Key: UTOIYTHEOIPMKD-UHFFFAOYSA-N
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Description

1’-Allyl-5’-bromo-2,3,4,9-tetrahydrospiro[beta-carboline-1,3’-indol]-2’(1’H)-one belongs to the class of spiroindoline alkaloids. Its complex structure features a spirocyclic indoline fused with a beta-carboline moiety. Let’s break it down:

    Spiro[beta-carboline-1,3’-indol]: The spirocyclic core consists of an indoline ring (a six-membered ring containing nitrogen) and a beta-carboline ring system (a fused tricyclic structure).

    1’-Allyl-5’-bromo: The substituents on the spirocyclic core include an allyl group (CH₂=CH-CH₂-) at the 1’ position and a bromine atom (Br) at the 5’ position.

Preparation Methods

Synthetic Routes::

    Pictet-Spengler Reaction: The Pictet-Spengler reaction is commonly employed to construct the spiro[beta-carboline-1,3’-indol] scaffold. It involves the condensation of an indole or tryptamine with an aldehyde or ketone, followed by cyclization. The allyl group can be introduced during this step.

    Bromination: The bromine atom is typically introduced via bromination of the corresponding precursor.

Industrial Production:: Industrial-scale synthesis may involve modifications of these routes, optimization for yield, and scalability. specific industrial methods are not widely documented due to the compound’s specialized nature.

Chemical Reactions Analysis

1’-Allyl-5’-bromo-2,3,4,9-tetrahydrospiro[beta-carboline-1,3’-indol]-2’(1’H)-one participates in various reactions:

    Reduction: Reduction of the carbonyl group yields the corresponding alcohol.

    Substitution: The bromine atom can undergo substitution reactions.

    Oxidation: Oxidation of the allyl group may occur.

Common reagents include reducing agents (e.g., NaBH₄), nucleophiles (e.g., amines), and oxidizing agents (e.g., CrO₃).

Scientific Research Applications

This compound has diverse applications:

    Medicinal Chemistry: Researchers explore its potential as an anticancer, antiviral, or neuroprotective agent.

    Neuropharmacology: It may interact with neurotransmitter receptors or modulate neuronal pathways.

    Natural Product Chemistry: Isolation from natural sources and structural elucidation.

    Chemical Biology: Investigating its biological targets and pathways.

Mechanism of Action

The exact mechanism remains elusive, but potential targets include:

    G protein-coupled receptors (GPCRs): Interaction with serotonin receptors (5-HT) or dopamine receptors.

    Enzymes: Inhibition of specific enzymes involved in cellular processes.

Comparison with Similar Compounds

Similar compounds include:

    Spiroindoline Alkaloids: Compare its structure, bioactivity, and synthetic accessibility.

    Beta-Carbolines: Explore other beta-carboline derivatives.

Properties

Molecular Formula

C21H18BrN3O

Molecular Weight

408.3 g/mol

IUPAC Name

5'-bromo-1'-prop-2-enylspiro[2,3,4,9-tetrahydropyrido[3,4-b]indole-1,3'-indole]-2'-one

InChI

InChI=1S/C21H18BrN3O/c1-2-11-25-18-8-7-13(22)12-16(18)21(20(25)26)19-15(9-10-23-21)14-5-3-4-6-17(14)24-19/h2-8,12,23-24H,1,9-11H2

InChI Key

UTOIYTHEOIPMKD-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C2=C(C=C(C=C2)Br)C3(C1=O)C4=C(CCN3)C5=CC=CC=C5N4

Origin of Product

United States

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